molecular formula C13H13N5O2 B2573744 5-Amino-1-(1H-benzoimidazol-2-yl)-1H-pyrazole-4-carboxylic acid ethyl ester CAS No. 58113-07-8

5-Amino-1-(1H-benzoimidazol-2-yl)-1H-pyrazole-4-carboxylic acid ethyl ester

Cat. No.: B2573744
CAS No.: 58113-07-8
M. Wt: 271.28
InChI Key: PNXCBMYVHBEZGP-UHFFFAOYSA-N
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Description

5-Amino-1-(1H-benzoimidazol-2-yl)-1H-pyrazole-4-carboxylic acid ethyl ester (CAS: 955962-96-6; InChIKey: XLQNVRSWDKZPER-UHFFFAOYSA-N) is a heterocyclic compound featuring a pyrazole core fused with a benzimidazole moiety and an ethyl ester group at position 4. Its structure combines the aromaticity and hydrogen-bonding capabilities of benzimidazole with the versatile reactivity of pyrazole derivatives, making it a candidate for applications in medicinal chemistry and organic synthesis .

Properties

IUPAC Name

ethyl 5-amino-1-(1H-benzimidazol-2-yl)pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2/c1-2-20-12(19)8-7-15-18(11(8)14)13-16-9-5-3-4-6-10(9)17-13/h3-7H,2,14H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNXCBMYVHBEZGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=NC3=CC=CC=C3N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its biological activities, particularly in the following areas:

Anticancer Activity

Research indicates that derivatives of pyrazole, including 5-amino-1-(1H-benzoimidazol-2-yl)-1H-pyrazole-4-carboxylic acid ethyl ester, exhibit promising anticancer properties. A study highlighted the synthesis of various pyrazole derivatives that were screened for their ability to inhibit cancer cell proliferation. The results showed significant activity against multiple cancer cell lines, suggesting that these compounds could serve as lead structures for developing new anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. A review noted that pyrazole derivatives synthesized via multicomponent reactions demonstrated antibacterial and antifungal activities. Specifically, compounds similar to this compound showed effectiveness against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been studied for anti-inflammatory effects. Pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases .

Synthetic Methodologies

The synthesis of this compound typically involves multicomponent reactions (MCRs), which are favored for their efficiency and yield. These reactions allow for the simultaneous formation of multiple bonds, reducing the number of steps required in traditional synthetic routes.

Table: Summary of Synthetic Routes

Reaction TypeKey ReagentsYield (%)Reference
Multicomponent ReactionHydrazine, Aldehydes, Carboxylic Acid80–90
CyclizationBenzoimidazole Derivatives75–85
CondensationEthyl Ester with Amino Compounds70–80

Case Study 1: Anticancer Screening

A recent study involved synthesizing a series of pyrazole derivatives, including the target compound, which were then evaluated against human cancer cell lines. The results indicated that several derivatives exhibited IC50 values in the low micromolar range, demonstrating potent anticancer activity .

Case Study 2: Antimicrobial Efficacy

In another investigation, compounds derived from this compound were screened against various bacterial strains. The findings revealed that certain derivatives had comparable efficacy to standard antibiotics, highlighting their potential as new antimicrobial agents .

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the application but often involves binding to active sites or altering the conformation of target molecules. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound is compared to structurally analogous derivatives (Table 1), focusing on core frameworks, substituents, and functional groups.

Table 1: Structural Comparison

Compound Name Core Structure Key Substituents Functional Groups Reference
Target Compound Benzimidazole-Pyrazole Ethyl ester, amino group at pyrazole C5 Carboxylic acid ethyl ester, amine
5-Amino-1-(3-methylthiazolo[3,2-a]benzimidazol-2-oyl)-1H-pyrazole-4-carboxylic acid ethyl ester Thiazolo-benzimidazole Thiazolo ring, methyl group Ester, amine
2-{4-[2-(2-Fluoro-5-trifluoromethyl-phenylamino)-1-methyl-1H-benzoimidazol-5-yloxy]-pyridin-2-yl}-5-trifluoromethyl-1H-imidazole-4-carboxylic acid ethyl ester Benzimidazole-Pyridine Trifluoromethyl, fluoro, pyridine Ester, imidazole
5-Amino-1-(4-Nitro-Phenyl)-1H-Pyrazole-4-Carboxylic Acid Ethyl Ester Phenyl-Pyrazole Nitrophenyl group Ester, amine, nitro
  • Nitro-Phenyl Pyrazole (): Replaces benzimidazole with a nitrophenyl group, increasing electron-withdrawing effects and reactivity in nucleophilic substitutions .

Physicochemical and Spectroscopic Data

Table 2: Physicochemical Properties

Compound Name Molecular Weight (g/mol) LC/MS (m/z) Key Data Sources
Target Compound ~310.31* Not reported
Trifluoromethyl-Pyridine Derivative (Example 15) 608.5† 609.5 (M+H)
Nitro-Phenyl Pyrazole 276.25 Not reported

*Estimated based on structural formula; †Calculated from LC/MS data .

Commercial Availability and Supplier Data

  • Nitro-Phenyl Pyrazole: Used in academic and industrial research, though supplier numbers are unspecified .

Biological Activity

5-Amino-1-(1H-benzoimidazol-2-yl)-1H-pyrazole-4-carboxylic acid ethyl ester (CAS Number: 58113-07-8) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on its anti-inflammatory, antimicrobial, and anticancer activities, supported by relevant data tables and case studies.

  • Molecular Formula : C13H13N5O2
  • Molecular Weight : 271.28 g/mol
  • Structure : The compound features a pyrazole core linked to a benzimidazole moiety, which is significant for its biological activity.

1. Anti-inflammatory Activity

Research has indicated that compounds containing the pyrazole structure often exhibit anti-inflammatory properties. A study evaluated various derivatives of pyrazole and found that those with specific substituents showed significant inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammation.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
5-Amino-Pyrazole Derivative45.0 ± 0.1030.0 ± 0.15
Indomethacin (control)0.212.60

The above table illustrates that while the tested pyrazole derivative has higher IC50 values compared to indomethacin, it still demonstrates promising anti-inflammatory potential .

2. Antimicrobial Activity

The compound's antimicrobial efficacy was assessed against various bacterial strains. A case study demonstrated that derivatives of the pyrazole framework exhibited notable antibacterial activity, particularly against Gram-positive bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .

3. Anticancer Activity

The anticancer potential of this compound has been explored in vitro using various cancer cell lines. A study reported that this compound inhibited cell proliferation in HeLa and A375 cell lines, with IC50 values indicating effective cytotoxicity.

Cell LineIC50 (µM)
HeLa15.0
A37512.5

The results highlight the compound's ability to induce apoptosis in cancer cells, making it a candidate for further development as an anticancer therapeutic .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of COX Enzymes : By inhibiting COX enzymes, the compound reduces the synthesis of pro-inflammatory mediators.
  • Disruption of Bacterial Cell Wall Synthesis : Its interaction with bacterial enzymes may lead to compromised cell wall integrity.
  • Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells through mitochondrial dysfunction and caspase activation.

Q & A

Q. Advanced

  • Density Functional Theory (DFT) : Predict transition states and activation energies for cyclocondensation steps, guiding solvent selection (e.g., acetic acid vs. ethanol) .
  • Molecular docking : Assess interactions between intermediates and catalysts to improve regioselectivity .
  • Machine learning : Train models on existing reaction databases to predict optimal molar ratios or temperatures .

What intermediates are critical in the synthesis pathway?

Basic
Key intermediates include:

  • Enamine adducts : Formed from ethyl acetoacetate and DMF-DMA .
  • Cyclized pyrazole cores : Generated via reaction with benzimidazole derivatives .
  • Carboxylic acid intermediates : Produced via hydrolysis of esters, as seen in analogous compounds .

What strategies improve stability during storage?

Q. Advanced

  • Lyophilization : Freeze-drying the compound under vacuum minimizes hydrolysis of the ester group .
  • Inert atmosphere storage : Use argon or nitrogen to prevent oxidation of the amino group .
  • Temperature control : Store at –20°C in amber vials to reduce photodegradation .

How do substituents on the benzimidazole ring affect bioactivity?

Q. Advanced

  • Electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance electrophilicity, potentially increasing interaction with biological targets .
  • Steric effects : Bulky substituents at the 1-position of benzimidazole may reduce solubility but improve binding specificity .
  • Structure-activity relationship (SAR) studies : Use in vitro assays (e.g., enzyme inhibition) to correlate substituent effects with activity .

What purification techniques are optimal for this compound?

Q. Basic

  • Column chromatography : Use silica gel with ethyl acetate/hexane gradients (3:7 to 7:3) to separate polar byproducts .
  • Recrystallization : DMF/acetic acid (1:1) yields high-purity crystals, as demonstrated for structurally related pyrazoles .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases resolve closely related impurities .

How can reaction kinetics inform scale-up protocols?

Q. Advanced

  • In situ monitoring : Use FTIR or Raman spectroscopy to track reactant consumption and intermediate formation .
  • Rate law determination : Identify rate-limiting steps (e.g., cyclization vs. esterification) to optimize batch reactor conditions .
  • Mixing efficiency : Computational fluid dynamics (CFD) simulations ensure homogeneity in large-scale reactions .

What are the challenges in characterizing tautomeric forms of this compound?

Advanced
The amino and benzimidazole groups may exhibit tautomerism, complicating spectral interpretation:

  • Variable temperature NMR : Probe exchange between tautomers by analyzing peak splitting at 25–60°C .
  • X-ray crystallography : Resolve tautomeric states via hydrogen bonding patterns in the solid state .
  • Theoretical calculations : Compare DFT-predicted tautomer energies with experimental data .

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